

3-Cyano-2,6-dihydroxy-5-fluoropyridine IUPAC name

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Compound of Interest

Compound Name: 3-Cyano-2,6-dihydroxy-5-fluoropyridine

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An In-depth Technical Guide to 5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile

This guide provides a comprehensive technical overview of 5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, grounding our discussion in established chemical principles and field-proven insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Nomenclature, Structure, and Tautomerism

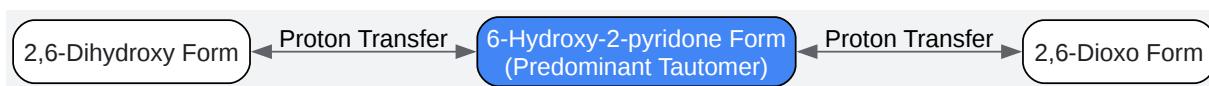
The compound commonly known as **3-Cyano-2,6-dihydroxy-5-fluoropyridine** is more precisely named according to IUPAC standards, which account for its predominant tautomeric form.

- Preferred IUPAC Name: 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile[1][2]
- CAS Number: 113237-18-6[2][3]
- Common Synonyms: **3-Cyano-2,6-dihydroxy-5-fluoropyridine**, 5-Fluoro-2,6-dihydroxynicotinonitrile, 2,6-Dihydroxy-5-fluoronicotinonitrile[1][4][5]

The Critical Role of Tautomerism

Like many hydroxypyridines, this molecule exhibits prototropic tautomerism, existing as an equilibrium of different structural isomers that readily interconvert. While the "dihydroxy" form is a valid representation, spectroscopic and theoretical studies confirm that the pyridone forms are significantly more stable and thus predominate, particularly in the solid state and polar solvents.^{[6][7][8]} The IUPAC name reflects the most stable tautomer, the 2-pyridone form. Understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data.

The primary tautomeric forms are illustrated below. The hydroxypyridone form (center) is generally the most prevalent.



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Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

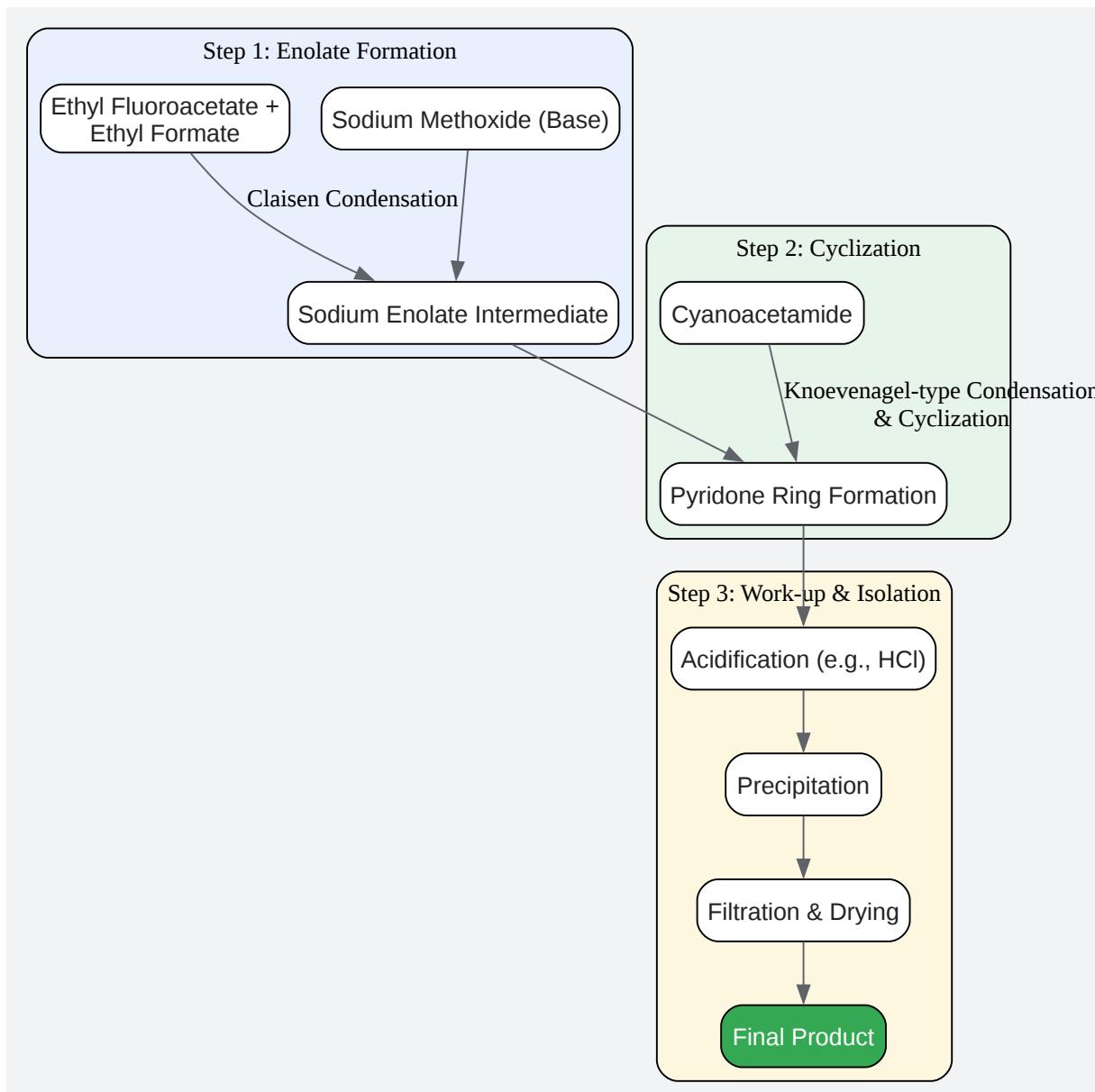
The compound's physical and chemical properties make it a versatile reagent in organic synthesis. The presence of the fluorine atom, in particular, can modulate properties like lipophilicity and metabolic stability in derivative molecules.^[9]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ FN ₂ O ₂	[1] [3] [10]
Molecular Weight	154.10 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[6] [11]
Melting Point	235-245 °C	[5] [12]
Boiling Point	217.5 ± 40.0 °C (Predicted)	[1] [5]
Density	1.58 ± 0.1 g/cm ³ (Predicted)	[1] [5]
InChI Key	JWNUZZLUDDUXPO- UHFFFAOYSA-N	[1] [2]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is reliably achieved via a base-catalyzed condensation reaction. The following protocol is based on established methods described in the patent literature.[13]

Synthesis Workflow



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Caption: Workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology

Objective: To synthesize 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile with high purity.

Materials:

- Ethyl fluoroacetate
- Ethyl formate
- Sodium methoxide (or sodium hydride)
- Cyanoacetamide
- Methanol (or other suitable solvent)
- Hydrochloric acid (concentrated)
- Ice water

Protocol:

- Enolate Formation (Exothermic):
 - To a cooled reaction vessel equipped with a stirrer and dropping funnel, add ethyl fluoroacetate and ethyl formate.
 - Causality: Ethyl formate acts as a one-carbon electrophile. Ethyl fluoroacetate provides the nucleophilic α -carbon.
 - Slowly add a solution of sodium methoxide in methanol. The base deprotonates the α -carbon of ethyl fluoroacetate to form a reactive nucleophilic enolate.
 - Expert Insight: This Claisen-type condensation is exothermic. The temperature must be maintained below 30°C to prevent the evaporation of volatile reagents like ethyl formate (boiling point ~54°C).[13] Cooling the vessel is essential for reaction control and yield.
- Ring Formation and Cyclization:

- Once the enolate formation is complete, add cyanoacetamide to the reaction mixture.
- Heat the mixture to reflux for approximately 1-2 hours.
- Causality: The cyanoacetamide undergoes a Knoevenagel-type condensation with the formyl group of the intermediate, followed by an intramolecular cyclization and dehydration to form the stable pyridone ring system.

- Acidification and Product Isolation:
 - After reflux, cool the reaction mixture.
 - Slowly and carefully pour the cooled mixture into a beaker containing ice water.
 - Acidify the aqueous solution by adding concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
 - Trustworthiness: This step is self-validating. The desired product is insoluble in acidic water, causing it to precipitate out of the solution while impurities and unreacted starting materials remain dissolved. A visible, solid precipitate is a key indicator of successful synthesis.
 - Collect the resulting solid precipitate by vacuum filtration.
 - Wash the solid with cold water to remove residual acid and salts.
 - Dry the product under vacuum to obtain the final compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

- ¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a signal for the single proton on the pyridine ring (a doublet due to coupling with the adjacent fluorine). Two broader, exchangeable signals corresponding to the N-H and O-H protons would also be present.

- ^{13}C NMR: Signals for the six distinct carbon atoms would be observed, including those for the nitrile, carbonyl, and fluorine-bearing carbons.
- ^{19}F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
- IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong $\text{C}\equiv\text{N}$ (nitrile) stretch, a $\text{C}=\text{O}$ (carbonyl) stretch from the pyridone form, and broad O-H and N-H stretching bands.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (154.10 g/mol) would confirm the overall composition.

Reactivity and Applications in Drug Discovery

5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modification.

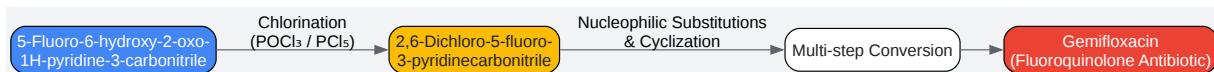
Key Transformation: Chlorination

A primary application is its conversion to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1).^[14] This is achieved by treating the dihydroxy compound with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl_3) and phosphorus pentachloride (PCl_5).^{[13][15]}

- Expert Insight: Using both POCl_3 and PCl_5 is often more effective than using either alone for converting the stable pyridone system to the dichloro derivative. However, this reaction can produce trichlorinated byproducts, necessitating careful control of conditions and subsequent purification.^[15]

Gateway to Fluoroquinolone Antibiotics

The resulting 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is a key precursor in the synthesis of several 1,8-naphthyridine antibiotics, including the broad-spectrum antibiotic Gemifloxacin.^[11] The two chlorine atoms serve as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, allowing for the construction of the final complex drug molecule.



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Caption: Role as an intermediate in fluoroquinolone synthesis.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. Based on GHS classifications, this compound presents several hazards.

- Hazard Statements:

- H301: Toxic if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

- Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of accidental exposure, seek immediate medical attention.

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